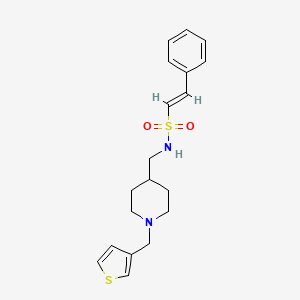![molecular formula C19H20ClN5O2 B2584472 6-(4-氯苯基)-4,7,8-三甲基-2-丙基嘌呤[7,8-a]咪唑-1,3-二酮 CAS No. 887459-13-4](/img/structure/B2584472.png)
6-(4-氯苯基)-4,7,8-三甲基-2-丙基嘌呤[7,8-a]咪唑-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, multiple methyl groups, and a propyl chain attached to a purine-imidazole fused ring system. The presence of these functional groups and the fused ring system endows the compound with distinct chemical and biological properties, making it of interest in various fields of scientific research.
科学研究应用
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in cells . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure and the target they interact with. They may act as inhibitors, activators, or modulators of their target’s activity
Biochemical Pathways
Imidazole derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They may affect signal transduction pathways, metabolic pathways, or other cellular processes
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its bioavailability and therapeutic effect. These properties can be influenced by the compound’s chemical structure, including factors like its size, charge, and lipophilicity
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. These effects can include changes in enzyme activity, alterations in cell signaling, or effects on cell growth and survival
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules
生化分析
Biochemical Properties
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The interaction with cytochrome P450 enzymes suggests that 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione may affect the metabolic pathways of drugs and other xenobiotics.
Cellular Effects
The effects of 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which leads to altered metabolism of substrates . Additionally, this compound can bind to specific receptors and proteins, modulating their activity and leading to downstream effects on cellular processes . The changes in gene expression observed with this compound are likely due to its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione have been studied over time. This compound has shown stability under various conditions, but it can degrade over extended periods . Long-term studies have indicated that prolonged exposure to 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of dosage in determining the safety and efficacy of this compound.
Metabolic Pathways
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other compounds . The modulation of these enzymes by 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is critical for its activity. This compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The targeting signals and post-translational modifications of 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione play a role in directing it to these specific compartments, thereby influencing its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis One common approach starts with the preparation of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions
The methyl groups are introduced through alkylation reactions, often using methyl iodide or methyl sulfate as the alkylating agents. The propyl chain can be added through a similar alkylation process, using propyl halides. Each step requires careful control of reaction conditions, such as temperature, solvent, and pH, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of high-throughput screening and optimization techniques ensures that the industrial process is both cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or carboxylated derivatives, while reduction produces alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atom.
相似化合物的比较
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine core but different functional groups.
Theophylline: Used in the treatment of respiratory diseases, also a purine derivative with distinct pharmacological properties.
Allopurinol: A medication used to treat gout, structurally related but with different therapeutic applications.
The uniqueness of 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity compared to other purine derivatives.
属性
IUPAC Name |
6-(4-chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-13(20)7-9-14/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNCMHBQMHCVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)Cl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2584391.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)
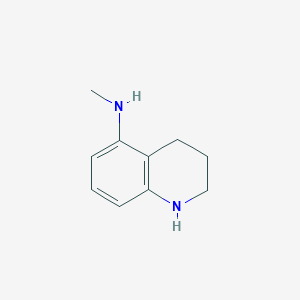
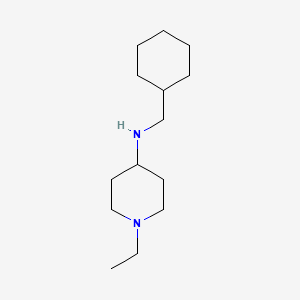
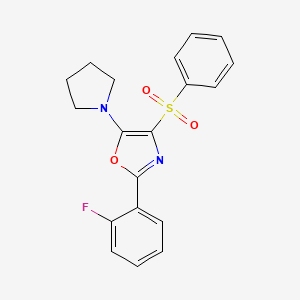
![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)
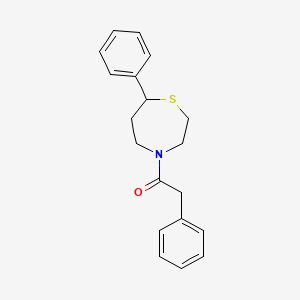
![2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2584403.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2584406.png)
![6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B2584407.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2584408.png)
